N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential applications in various fields, such as chemistry, biology, medicine, and industry. Its structure comprises a combination of dimethylamino, pyrimidinyl, methoxy, dimethylbenzene, and sulfonamide groups, contributing to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions:
Step 1: : Preparation of 4-(dimethylamino)-6-methylpyrimidine-2-amine through nucleophilic substitution.
Step 2: : Coupling of the amine with 4-fluoroaniline to form the intermediate.
Step 3: : Introduction of the methoxy group via electrophilic substitution.
Step 4: : Sulfonation of 2,4-dimethylbenzene to introduce the sulfonamide functionality.
Each step involves specific reagents, catalysts, and conditions such as temperature control, solvents, and purification techniques to achieve high yields and purity.
Industrial Production Methods
Industrial production methods might optimize the above synthetic routes by using automated systems, large-scale reactors, and continuous flow processes. These methods enhance efficiency, cost-effectiveness, and scalability, ensuring consistent quality and supply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often transforming into different sulfonamide derivatives.
Reduction: : Reduction reactions may target the pyrimidine ring, altering the compound's electronic properties.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify various functional groups, potentially leading to new derivatives.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂O₂, in acidic or basic medium.
Reduction: : LiAlH₄, NaBH₄, under inert atmosphere.
Substitution: : Halogenating agents like Cl₂, Br₂, and bases like NaOH, KOH.
Major Products Formed
Oxidation: : Formation of sulfonic acids or sulfoxides.
Reduction: : Reduced pyrimidine derivatives.
Substitution: : Various substituted benzene and pyrimidine derivatives.
Scientific Research Applications
This compound is notable for its applications across multiple domains:
Chemistry: : Used as a reagent or intermediate in organic synthesis.
Biology: : Investigated for its potential as a bioactive molecule.
Medicine: : Explored for therapeutic properties, including anticancer and antimicrobial activities.
Industry: : Employed in the development of dyes, pigments, and other chemical products.
Mechanism of Action
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exerts its effects through:
Molecular Targets: : Interacting with specific enzymes or receptors.
Pathways Involved: : Modulating signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(dimethylamino)-6-ethylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methyl-2,4-dimethylbenzene-1-sulfonamide
Uniqueness
What sets this compound apart is its specific structural combination, which imparts unique reactivity, stability, and potential bioactivity compared to its analogs. This structural uniqueness drives its diverse applications and the ongoing interest in its study.
Properties
IUPAC Name |
N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-5-methoxy-2,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-14-11-15(2)20(13-19(14)30-6)31(28,29)26-18-9-7-17(8-10-18)24-22-23-16(3)12-21(25-22)27(4)5/h7-13,26H,1-6H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTGKIMQQQZCFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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